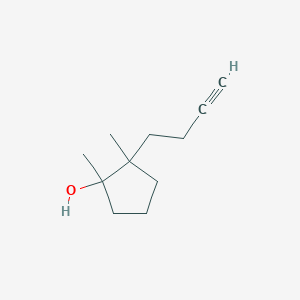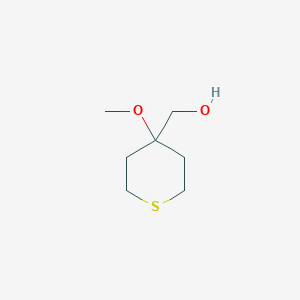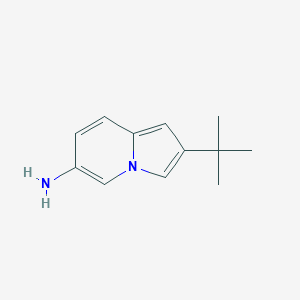
2-(Pentan-3-yl)cyclohexan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Pentan-3-yl)cyclohexan-1-ol is an organic compound that belongs to the class of alcohols It features a cyclohexane ring substituted with a hydroxyl group and a pentyl group at the second and third positions, respectively
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pentan-3-yl)cyclohexan-1-ol can be achieved through several methods. One common approach involves the alkylation of cyclohexanone with a suitable pentyl halide under basic conditions, followed by reduction of the resulting ketone to the corresponding alcohol. Another method includes the use of Grignard reagents, where cyclohexanone reacts with a pentyl magnesium bromide, followed by hydrolysis to yield the desired alcohol.
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation and reduction processes. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product. The scalability of these methods makes them suitable for commercial production.
化学反应分析
Types of Reactions
2-(Pentan-3-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be employed for substitution reactions.
Major Products Formed
Oxidation: Cyclohexanone or cyclohexanoic acid.
Reduction: 2-(Pentan-3-yl)cyclohexane.
Substitution: Various substituted cyclohexane derivatives depending on the reagent used.
科学研究应用
2-(Pentan-3-yl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism of action of 2-(Pentan-3-yl)cyclohexan-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their structure and function. The compound’s hydrophobic cyclohexane ring allows it to interact with lipid membranes and hydrophobic pockets in proteins, potentially affecting their activity.
相似化合物的比较
Similar Compounds
Cyclohexanol: Similar structure but lacks the pentyl group.
2-(Methyl)cyclohexan-1-ol: Similar structure with a methyl group instead of a pentyl group.
2-(Ethyl)cyclohexan-1-ol: Similar structure with an ethyl group instead of a pentyl group.
Uniqueness
2-(Pentan-3-yl)cyclohexan-1-ol is unique due to the presence of the pentyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and interactions with other molecules, making it valuable for specific applications in research and industry.
属性
分子式 |
C11H22O |
|---|---|
分子量 |
170.29 g/mol |
IUPAC 名称 |
2-pentan-3-ylcyclohexan-1-ol |
InChI |
InChI=1S/C11H22O/c1-3-9(4-2)10-7-5-6-8-11(10)12/h9-12H,3-8H2,1-2H3 |
InChI 键 |
XCVWNIDFQMVRTG-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC)C1CCCCC1O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Tert-butyl-4H,5H,6H,7H-thieno[3,2-C]pyridine](/img/structure/B15272306.png)
![1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-imidazol-2-amine](/img/structure/B15272310.png)
![Butyl[1-(2,4-difluorophenyl)ethyl]amine](/img/structure/B15272326.png)

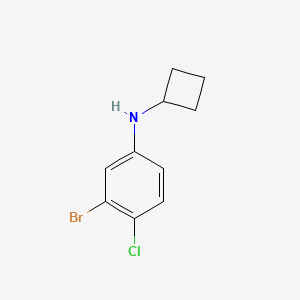
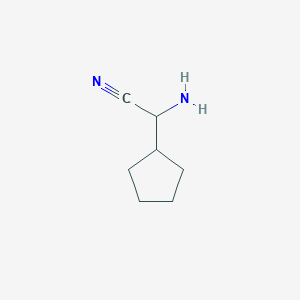


![7-(Difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15272355.png)
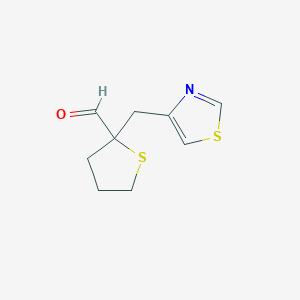
![3-{[(3-Methylbutyl)amino]methyl}phenol](/img/structure/B15272360.png)
